N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazoline ring, a piperidine ring, and a triazole ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple steps, typically starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled with a triazole derivative under specific reaction conditions. The synthetic route often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation reactions and various organic solvents for purification . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or piperidine rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain, making it a potential candidate for the treatment of neurological conditions.
Comparison with Similar Compounds
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)isonicotinamide: This compound has a similar structure but with an isonicotinamide group instead of a triazole ring.
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide: This variant includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-16-25-20-10-6-5-9-19(20)22(26-16)29-13-11-17(12-14-29)27-23(31)21-15-24-30(28-21)18-7-3-2-4-8-18/h2-4,7-8,15,17H,5-6,9-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMMYHRHXJACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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